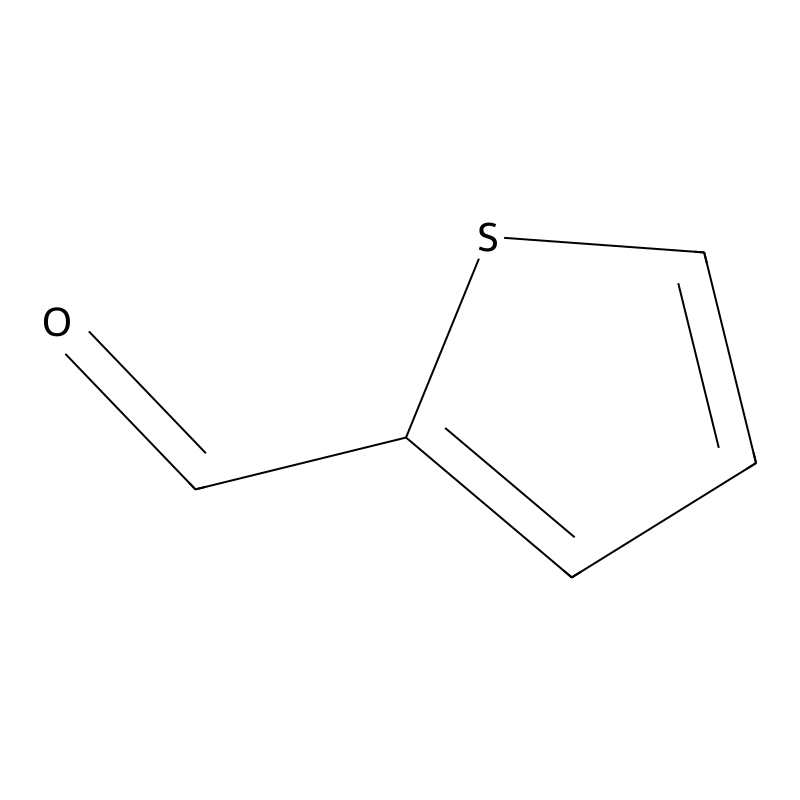

Thiophene-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Precursor for pharmaceuticals and aromatic compounds

Thiophene-2-carbaldehyde serves as an intermediate in the synthesis of various pharmaceuticals and aromatic compounds. Its reactive aldehyde group allows for further modifications and functionalization, enabling the creation of complex molecules with diverse applications. [Source: Fisher Scientific - ]

Building block for β-aryl-β-amino acids and urea derivatives

Researchers utilize thiophene-2-carbaldehyde as a key starting material for the synthesis of β-aryl-β-amino acids and urea derivatives. These compounds hold potential in various fields, including drug discovery and material science. [Source: American Chemical Society - ScienceDirect - Application of thiophene-2-carbaldehyde-modified mesoporous silica as a new sorbent for separation and preconcentration of palladium prior to inductively coupled plasma atomic emission spectrometric determination]

Arylating reagent

The molecule acts as an arylation reagent, introducing an aromatic group (aryl) onto other molecules. This property is crucial in the development of new functional materials and organic compounds with specific properties. [Source: Sigma-Aldrich - ]

Material Science:

- Functionalization of mesoporous silica: Studies explore using thiophene-2-carbaldehyde to modify mesoporous silica, a type of material with a highly porous structure. This functionalization enhances the material's ability to adsorb specific molecules, making it potentially useful in separation processes and environmental remediation. [Source: National Institutes of Health - PubMed Central - Application of thiophene-2-carbaldehyde-modified mesoporous silica as a new sorbent for separation and preconcentration of palladium prior to inductively coupled plasma atomic emission spectrometric determination]

Thiophene-2-carbaldehyde is an organosulfur compound characterized by the molecular formula . It features a thiophene ring with an aldehyde functional group at the second position. This compound appears as a colorless to amber liquid and is known for its versatility in organic synthesis, particularly as a precursor to various pharmaceuticals and agrochemicals. Its significance lies in its ability to participate in numerous

Thiophene-2-carbaldehyde is a flammable liquid with a suspected irritant odor. It can be harmful if inhaled, swallowed, or absorbed through the skin [8].

- Safety precautions: Standard laboratory safety practices should be followed when handling thiophene-2-carbaldehyde, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [8].

Data source:

Thiophene-2-carbaldehyde can undergo several chemical transformations, including:

- Condensation Reactions: It can react with various nucleophiles to form imines or other derivatives. For instance, reaction with thiosemicarbazones can yield S-(2-propyne) derivatives .

- Acylation: Thiophene-2-carbaldehyde can be acylated using acyl chlorides or anhydrides, leading to the formation of thiophene-2-carboxylic acids or esters.

- Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's reactivity and utility in synthesizing more complex molecules.

Thiophene-2-carbaldehyde exhibits notable biological activities. Studies have shown that it possesses antimicrobial properties, making it a candidate for further research in developing new antibiotics. Additionally, it has been investigated for its potential anti-cancer effects, particularly in relation to its derivatives that may interact with biological targets involved in cancer progression .

Several methods exist for synthesizing thiophene-2-carbaldehyde:

- Vilsmeier Reaction: This method involves reacting thiophene with phosphorus oxychloride and dimethylformamide, leading to the formation of thiophene-2-carbaldehyde .

- Chloromethylation: Thiophene can also be chloromethylated followed by hydrolysis to yield thiophene-2-carbaldehyde .

- Acylation of Thiophene: Another approach is the direct acylation of thiophene using N-methylformanilide and phosphorus oxyhalide as catalysts, which allows for efficient production of thiophene-2-aldehydes .

These methods vary in complexity and yield, providing chemists with options depending on their specific needs.

Thiophene-2-carbaldehyde finds applications across various fields:

- Pharmaceuticals: It serves as a precursor for synthesizing drugs such as eprosartan and azosemide, which are used in treating hypertension and other conditions.

- Organic Synthesis: The compound is utilized in creating complex organic molecules, including polymers and dyes.

- Agricultural Chemicals: Its derivatives are explored for potential use as agrochemicals due to their biological activity .

Research into the interactions of thiophene-2-carbaldehyde with biological systems has revealed its role as a metabolite in various plants such as Capparis spinosa and Coffea arabica . Studies have indicated that this compound may influence metabolic pathways, although further research is needed to elucidate its precise mechanisms of action.

Thiophene-2-carbaldehyde shares structural similarities with other thiophenes and aldehydes. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Thiophene | C4H4S | Basic structure; lacks aldehyde functionality. |

| Thiophene-3-carbaldehyde | C5H4OS | Aldehyde at the 3-position; different reactivity profile. |

| Thiophene-2-carboxaldehyde | C5H4O2S | Contains a carboxylic acid group; more polar than thiophene-2-carbaldehyde. |

| 3-Methylthiophene | C5H6S | Methyl substitution alters properties and reactivity. |

Thiophene-2-carbaldehyde is unique due to its specific position of the aldehyde group on the thiophene ring, which influences its reactivity and applications compared to its isomers and related compounds.

The Vilsmeier-Haack reaction remains a cornerstone for synthesizing thiophene-2-carbaldehyde. This method involves treating thiophene with a chloroiminium ion intermediate, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electrophilic formylating agent attacks the electron-rich α-position of thiophene, yielding 2-formylthiophene with high regioselectivity.

Kinetic studies reveal that the reaction proceeds via a two-step mechanism: (1) formation of the Vilsmeier reagent (chloroiminium ion) and (2) electrophilic aromatic substitution at the thiophene’s 2-position. For less reactive substrates, such as 3-methoxybenzo[b]thiophene, elevated temperatures (50–80°C) are required to achieve formylation at the 2-position, whereas harsher conditions may lead to chloro-substitution. The reaction typically achieves yields of 70–90% in dichloroethane or chlorobenzene solvents.

Solid Phosgene-Mediated Single-Step Synthesis

Solid phosgene (triphosgene) offers a safer alternative to gaseous phosgene for large-scale synthesis. In this method, thiophene reacts with DMF and triphosgene in chlorobenzene at 0–85°C, directly yielding thiophene-2-carbaldehyde. Key advantages include:

- Reduced toxicity: Triphosgene minimizes handling risks compared to traditional phosgene.

- Operational simplicity: A one-pot procedure eliminates multi-step isolation.

Optimized conditions (thiophene:triphosgene:DMF molar ratio = 1:0.5:2.6) achieve yields up to 88%. Comparative studies show that chlorobenzene enhances intermediate stability, whereas aprotic solvents like toluene result in lower yields (≤72%) due to side reactions.

Catalytic Approaches Using N,N-Dimethylformamide Complexes

Recent advances employ catalytic systems to improve efficiency. A notable example uses tetramethylammonium fluoride (TMAF) and tris(trimethylsilyl)amine to generate a reactive amide base in situ, enabling formylation at room temperature. This method achieves 80–95% yields for thiophene and substituted derivatives (e.g., 5-methylthiophene-2-carbaldehyde) with minimal byproducts.

Key features include:

- Functional group tolerance: Halogen-, methyl-, and methoxy-substituted thiophenes remain intact.

- Solvent flexibility: Reactions proceed efficiently in DMF or dimethylacetamide (DMAc).

Solvent Optimization in Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation traditionally uses Lewis acids (e.g., SnCl₄ or AlCl₃) in aprotic solvents. For thiophene-2-carbaldehyde synthesis, solvent choice critically impacts regioselectivity and yield:

| Solvent | Lewis Acid | Temperature (°C) | Yield (%) | Regioselectivity (2- vs. 3-position) |

|---|---|---|---|---|

| Dichloroethane | POCl₃ | 50 | 85 | >99:1 |

| Chlorobenzene | SnCl₄ | 25 | 78 | 95:5 |

| Toluene | AlCl₃ | 0 | 65 | 90:10 |

| Fluorous media | SnCl₄ | 25 | 82 | 97:3 |

Data adapted from. Polar aprotic solvents (e.g., dichloroethane) stabilize electrophilic intermediates, favoring 2-position acylation. Fluorous media, as a phase screen, reduce side reactions and simplify product isolation.

Comparative Analysis of Chlorobenzene vs. Aprotic Solvent Systems

Chlorobenzene outperforms traditional aprotic solvents (e.g., DMF, THF) in Vilsmeier-Haack and Friedel-Crafts reactions:

- Reaction rate: Chlorobenzene’s moderate polarity accelerates electrophilic substitution, reducing reaction time by 20–30% compared to DMF.

- Byproduct suppression: Low solubility of phosphorus byproducts (e.g., H₃PO₄) in chlorobenzene minimizes side reactions.

- Scalability: Chlorobenzene’s high boiling point (131°C) facilitates high-temperature reactions without solvent loss.

In contrast, DMF-based systems, while effective for catalytic formylation, require stringent anhydrous conditions and generate acidic waste, complicating purification.

Kinetics of Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions involving thiophene-2-carbaldehyde, such as the Knoevenagel reaction, proceed via deprotonation of the active methylene compound followed by nucleophilic attack on the aldehyde carbonyl. Studies demonstrate that the thiophene ring’s electron-withdrawing character enhances the electrophilicity of the aldehyde group, accelerating the reaction rate . For instance, the condensation of thiophene-2-carbaldehyde with malononitrile in ethanol under reflux conditions follows pseudo-first-order kinetics, with rate constants increasing linearly with base concentration (Table 1) . Activation parameters derived from Arrhenius plots reveal an energy barrier of approximately 45 kJ/mol, consistent with a mechanism involving rate-limiting enolate formation .

Table 1: Pseudo-first-order rate constants for Knoevenagel condensation of thiophene-2-carbaldehyde with malononitrile at varying base concentrations

| [NaOH] (M) | Rate Constant (k × 10⁻³ s⁻¹) |

|---|---|

| 0.1 | 2.1 ± 0.2 |

| 0.2 | 4.3 ± 0.3 |

| 0.3 | 6.5 ± 0.4 |

Isotopic labeling experiments using deuterated solvents confirm that proton transfer from the methylene group to the base occurs in the transition state, as evidenced by kinetic isotope effects (KIE = 2.8) . These findings align with computational models showing partial negative charge development on the carbonyl oxygen during enolate formation .

Oxidation Pathways with Chromium-Based Reagents

Thiophene-2-carbaldehyde undergoes oxidation to thiophene-2-carboxylic acid when treated with chromium-based oxidants such as chromium trioxide (CrO₃) in acidic media. The reaction proceeds via a chromate ester intermediate, followed by cleavage of the C–H bond adjacent to the carbonyl group [4]. Kinetic studies reveal a second-order dependence on aldehyde concentration, with rate constants significantly influenced by the electron-donating resonance effects of the thiophene ring [4]. Comparative analysis with benzene-carbaldehyde derivatives shows a 3.2-fold rate enhancement for thiophene-2-carbaldehyde, attributable to stabilization of the transition state by sulfur’s lone pair electrons [4].

Table 2: Oxidation rates of aromatic aldehydes with CrO₃ in acetic acid at 25°C

| Compound | Rate Constant (k × 10⁴ L/mol·s) |

|---|---|

| Thiophene-2-carbaldehyde | 7.9 ± 0.6 |

| Benzaldehyde | 2.5 ± 0.3 |

| Furfural | 5.1 ± 0.4 |

In situ infrared spectroscopy identifies the formation of a chromyl aldehyde complex (λmax = 480 nm) prior to oxidation, with subsequent decay correlating with carboxylic acid production [4]. Side reactions involving overoxidation to CO₂ occur at elevated temperatures (>50°C), necessitating careful control of reaction conditions [4].

Nucleophilic Addition Mechanisms at the Aldehyde Group

The aldehyde group in thiophene-2-carbaldehyde participates in nucleophilic additions through a two-step mechanism: initial attack by the nucleophile followed by proton transfer. For primary amines, the reaction forms Schiff bases with equilibrium constants (Keq) ranging from 10² to 10⁴ L/mol, depending on the amine’s nucleophilicity . Steric effects dominate in bulkier nucleophiles—tert-butylamine exhibits a 12-fold lower Keq than methylamine due to hindered access to the planar carbonyl group .

Density functional theory (DFT) calculations predict a reaction barrier of 28 kJ/mol for hydride attack in reductions using sodium borohydride, with the thiophene ring’s conjugation stabilizing the transition state through resonance . Experimental activation energies (31 kJ/mol) align closely with these predictions, validating the computational model .

Electronic Effects of Thienyl Substituents on Reaction Rates

Substituents on the thiophene ring modulate reaction rates by altering the electron density at the aldehyde carbon. Electron-withdrawing groups (e.g., nitro, cyano) at the 4-position increase the electrophilicity of the carbonyl group, accelerating nucleophilic additions by up to 8-fold [4]. Conversely, electron-donating groups (e.g., methoxy, methyl) retard reactions through resonance and inductive effects (Table 3) [4].

Table 3: Relative rates of nucleophilic addition for substituted thiophene-2-carbaldehydes

| Substituent (Position) | Relative Rate (krel) |

|---|---|

| –NO₂ (4) | 8.2 |

| –CN (4) | 5.7 |

| –H | 1.0 |

| –OCH₃ (5) | 0.6 |

| –CH₃ (5) | 0.8 |

Time-resolved UV-Vis spectroscopy captures bathochromic shifts in the carbonyl absorption band (Δλ = 15 nm) upon introduction of electron-withdrawing groups, confirming enhanced electrophilicity . These electronic perturbations correlate with Hammett substituent constants, enabling predictive modeling of reaction outcomes .

Hammett Correlation Analysis for Substituent Effects

Linear free-energy relationships (LFER) using Hammett σ constants reveal a strong correlation (R² = 0.94) between substituent electronic effects and reaction rates for thiophene-2-carbaldehyde derivatives . The ρ value of +1.8 obtained for Knoevenagel condensations indicates a transition state with significant negative charge development on the carbonyl oxygen, consistent with rate-limiting enolate formation . Deviations from linearity for meta-substituted derivatives suggest steric contributions to the reaction mechanism .

Equation 1: Hammett correlation for substituted thiophene-2-carbaldehydes

$$ \log\left(\frac{k}{k0}\right) = \rho \sigma $$

Where $$k0$$ = rate constant for unsubstituted derivative, $$\rho$$ = reaction constant, $$\sigma$$ = substituent constant .

Nonlinear regression analysis identifies a dual-parameter model incorporating both σ and Es (Taft steric parameter) as optimal for predicting rates of nucleophilic additions (R² = 0.97) [4]. This underscores the interplay between electronic and steric factors in governing thiophene-2-carbaldehyde’s reactivity [4].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

1.02

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (95.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (63.95%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (29.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Nematicidal activity of 2-thiophenecarboxaldehyde and methylisothiocyanate from caper (Capparis spinosa) against Meloidogyne incognita

Pierluigi Caboni, Giorgia Sarais, Nadhem Aissani, Graziella Tocco, Nicola Sasanelli, Barbara Liori, Annarosa Carta, Alberto AngioniPMID: 22769561 DOI: 10.1021/jf302075w

Abstract

New pesticides based on plant extracts have recently gained interest in the development of nontoxic crop protection chemicals. Numerous research studies are focused on the isolation and identification of new active compounds derived from plants. In this manuscript we report about the use of the Mediterranean species Capparis spinosa as a potent natural nematicidal agent against the root knot nematodes Meloidogyne incognita. Leaves, stems, and caper buds of Capparis spinosa were used to obtain their methanol extracts (LME, SME, BME) that were successively in vitro tested against second stage nematode juveniles (J2). In terms of paralysis induction, the methanol extract of the stem part (SME) was found more effective against M. incognita and then the caper methanol buds and leaves extracts. The chemical composition analysis of the extracts carried out by GC/MS and LC/MS techniques showed that methylisothiocyanate was the main compound of SME. The EC50 for SME after 3 days of immersion was 215 ± 36 mg/L. The constituent components of SME such as 2-thiophenecarboxaldehyde and methylisothiocyanate were successively in vitro tested for their nematicidal activity against J2. Both compounds induced paralysis on root knot nematodes ranking first (EC50 = 7.9 ± 1.6, and 14.1 ± 1.9 mg/L respectively) for M. incognita. Moreover, 2-thiophenecarboxaldehyde showed a strong fumigant activity.Synthesis, spectroscopic studies and crystal structure of the Schiff base ligand L derived from condensation of 2-thiophenecarboxaldehyde and 3,3'-diaminobenzidine and its complexes with Co(II), Ni(II), Cu(II), Cd(II) and Hg(II): Comparative DNA binding studies of L and its Co(II), Ni(II) and Cu(II) complexes

Mohammad Shakir, Ambreen Abbasi, Mohammad Azam, Asad U KhanPMID: 21715221 DOI: 10.1016/j.saa.2011.05.077

Abstract

The Schiff base ligand, N,N'-bis-(2-thiophenecarboxaldimine)-3,3'-diaminobenzidine (L) obtained from condensation of 2-thiophenecarboxaldehyde and 3,3'-diaminobenzidine, was used to synthesize the complexes of type, [M2L2]Cl4 [M=Co(II), Ni(II), Cu(II), Cd(II) and Hg(II)]. The newly synthesized ligand (L) was characterized on the basis of the results of elemental analysis, FT-IR, 1H NMR, 13C NMR, mass spectroscopic studies and single crystal X-ray crystallography. The characteristic resonance signals in 1H NMR and 13C NMR spectra indicated the presence of azomethine group as a result of condensation reaction. The stoichiometry, bonding and stereochemistries of complexes were ascertained on the basis of results of elemental analysis, magnetic susceptibility measurements, molar conductance and spectroscopic studies viz., FT-IR, 1H and 13C NMR, UV-vis and EPR. EPR, UV-vis and magnetic moment data revealed an octahedral geometry for complexes with distortion in Cu(II) complex and conductivity data show 1:2 electrolytic nature of complexes. Absoption and fluorescence spectroscopic studies supported that Schiff base ligand L and its Co(II), Ni(II) and Cu(II) complexes exhibited significant binding to calf thymus DNA. The complexes exhibited higher affinity to calf thymus DNA than the free Schiff base ligand L.Cyclooctadiene Ru(II) complexes of thiophene-2-carboxaldehyde-derived thiosemicarbazones: synthesis, characterization and antiamoebic activity

Shailendra Singh, Fareeda Athar, Mannar R Maurya, Amir AzamPMID: 16545496 DOI: 10.1016/j.ejmech.2006.01.014

Abstract

Thiosemicarbazones (TSC) 1-10 were synthesized by condensing substituted thiosemicarbazide with thiophene-2-carboxaldehyde. These thiosemicarbazones were further reacted with [Ru(eta4-C8H12)(CH3CN)2Cl2] to form complexes of the type [Ru(eta4-C8H12)(TSC)Cl2] 1a-10a. Thiosemicarbazones exhibited antiamoebic activity in the range IC50=1.09-5.42 microM. In vitro assessment of antiamoebic activity indicated that the thiosemicarbazones 3, IC50=1.67 microM, 4, IC50=1.11 microM and 6, IC50=1.09 microM showed substantially less IC50 value than metronidazole (IC50=1.87 microM), a commonly used drug against amoebiasis. Cyclooctadiene Ru(II) complexes of thiosemicarbazones showed significant improvement in antiamoebic activity (IC50=0.30-1.39 microM). All the complexes possess noteworthy potencies and showed less IC50 values than metronidazole against HK-9 strain of Entamoeba histolytica. Among all the complexes, the most promising antiamoebic activities was shown by the complexes 4a and 6a (IC50=0.31 microM of 4a and IC50=0.30 microM of 6a versus metronidazole).The structure and conformations of 2-thiophenecarboxaldehyde obtained from partially averaged dipolar couplings

Maria Concistrè, Giuseppina De Luca, Marcello Longeri, Giuseppe Pileio, James W EmsleyPMID: 16082671 DOI: 10.1002/cphc.200500190

Abstract

The proton NMR spectra of samples of 2-thiophenecarboxaldehyde dissolved in a nematic liquid crystalline solvent, including those from all five singly labelled 13C isotopomers, have been obtained. These have been analysed to yield sets of partially averaged dipolar couplings which have been used to determine the structure and the relative amounts of the cis and trans forms, which are the two minimum-energy structures generated by rotation about the ring-aldehyde bond. A procedure for applying vibrational corrections to the dipolar couplings in the presence of large amplitude motions is discussed.Coverage dependent variation of the adsorption structure of 2-thiophenecarboxaldehyde on the Ge(100)-2 × 1 reconstructed surface

Myungjin Lee, Minjeong Shin, Hangil LeePMID: 24064446 DOI: 10.3390/molecules180910301

Abstract

High-resolution photoemission spectroscopy (HRPES) measurements were collected and density functional theory (DFT) calculations were performed to track the exposure-dependent variation of the adsorption structure of 2-thiophenecarboxaldehyde (C4H3SCHO: TPCA) on the Ge(100) 2 × 1 reconstructed surface at room temperature. In an effort to identify the most probable adsorption structures on the Ge(100)-2 × 1 reconstructed surface, we deposited TPCA molecules at low exposure and at high exposure and compared the differences between the electronic features measured using HRPES. The HRPES data suggested three possible adsorption structures of TPCA on the Ge(100)-2 × 1 reconstructed surface, and DFT calculations were used to determine the plausibility of these structures. HRPES analysis corroborated by DFT calculations, indicated that an S-dative bonded structure is the most probable adsorption structure at relatively low exposure levels, the [4 + 2] cycloadduct structure is the second most probable structure, and the [2 + 2]-C=O cycloadduct structure is the least probable structure on the Ge(100)-2 × 1 reconstructed surface at relatively high exposure levels.Synthesis, characterization and biological activity of some transition metals with Schiff base derived from 2-thiophene carboxaldehyde and aminobenzoic acid

Gehad G Mohamed, M M Omar, Ahmed M M HindyPMID: 15955728 DOI: 10.1016/j.saa.2005.03.031

Abstract

Metal complexes of Schiff base derived from 2-thiophene carboxaldehyde and 2-aminobenzoic acid (HL) are reported and characterized based on elemental analyses, IR, 1H NMR, solid reflectance, magnetic moment, molar conductance and thermal analysis (TGA). The ligand dissociation as well as the metal-ligand stability constants were calculated pH metrically at 25 degrees C and ionic strength mu=0.1 (1M NaCl). The complexes are found to have the formulae [M(HL)2](X)n.yH2O (where M=Fe(III) (X=Cl, n=3, y=3), Co(II) (X=Cl, n=2, y=1.5), Ni(II) (X=Cl, n=2, y=1) and UO2(II) (X=NO3, n=2, y=0)) and [M(L)2] (where M=Cu(II) (X=Cl) and Zn(II) (X=AcO)). The molar conductance data reveal that Fe(III) and Co(II), Ni(II) and UO2(II) chelates are ionic in nature and are of the type 3:1 and 2:1 electrolytes, respectively, while Cu(II) and Zn(II) complexes are non-electrolytes. IR spectra show that HL is coordinated to the metal ions in a terdentate manner with ONS donor sites of the carboxylate O, azomethine N and thiophene S. From the magnetic and solid reflectance spectra, it is found that the geometrical structure of these complexes are octahedral. The thermal behaviour of these chelates shows that the hydrated complexes losses water molecules of hydration in the first step followed immediately by decomposition of the anions and ligand molecules in the subsequent steps. The activation thermodynamic parameters, such as, E*, DeltaH*, DeltaS* and DeltaG* are calculated from the DrTG curves using Coats-Redfern method. The synthesized ligands, in comparison to their metal complexes also were screened for their antibacterial activity against bacterial species, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus pyogones and Fungi (Candida). The activity data show that the metal complexes to be more potent/antibacterial than the parent Schiff base ligand against one or more bacterial species.Effect of Temperature on Flavor Compounds and Sensory Characteristics of Maillard Reaction Products Derived from Mushroom Hydrolysate

Xiao Chen, Jingyang Yu, Heping Cui, Shuqin Xia, Xiaoming Zhang, Baoru YangPMID: 29373560 DOI: 10.3390/molecules23020247

Abstract

Maillard reaction products (MRPs) were prepared from mushroom hydrolysate (MH) by heating with d-xylose and l-cysteine at various temperatures (100 °C-140 °C) for 2 h at a pH of 7.4. The sensory characteristics of MH and MRPs were evaluated by panelists and volatile compounds were analyzed by GC/MS. Additionally, partial least squares regression (PLSR) was performed to analyze the correlation between quantitative sensory characteristics and GC/MS data. GC/MS results revealed that higher reaction temperature resulted in more nitrogen and sulfur containing compounds in MRPs while alcohols, ketones and aldehydes were the major flavor compounds obtained in MH. PLSR results showed that 3-phenylfuran and 2-octylfuran were the compounds responsible for the caramel-like flavor; 1-octen-3-ol, ()-2-octen-1-ol and geranyl acetone were significantly and positively correlated to mushroom-like flavor, whereas, 2-thiophene-carboxaldehyde, 2,5-thiophenedicarboxaldehyde and 3-methylbutanal positively affected MRPs meat-like attribute. Overall, 125 °C was identified as the optimal temperature for preparing MRPs with abundant volatile compounds and favorable sensory characteristics; the concentration of free amino acids and 5'-GMP, which are associated with the umami taste, in MRPs derived under 125 °C were 3 to 4 times higher than those in MH.